1-(2-cyanoethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid is a chemical compound with significant research applications. Its molecular formula is , and it has a molecular weight of 241.24 g/mol. The compound is characterized by a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, along with a carboxylic acid functional group and a phenyl substituent. This compound is of interest in medicinal chemistry due to its potential biological activity and utility in synthesizing other complex molecules.
1-(2-cyanoethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid can be sourced from chemical suppliers such as BenchChem and PubChem, where it is listed under the CAS number 1292636-76-0 . It falls under the classification of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties.
The synthesis of 1-(2-cyanoethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid typically involves several key steps:
For example, one synthetic route might involve starting from an appropriate substituted phenyl hydrazine and reacting it with an α-cyano carbonyl compound .
The molecular structure of 1-(2-cyanoethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid can be represented using various structural notations:
InChI=1S/C13H11N3O2/c14-7-4-8-16-12(10-5-2-1-3-6-10)11(9-15-16)13(17)18/h1-3,5-6,9H,4,8H2,(H,17,18)
C1=CC=C(C=C1)C2=C(C=NN2CCC#N)C(=O)O
These notations indicate the arrangement of atoms within the molecule, highlighting the presence of the cyanoethyl group, phenyl group, and carboxylic acid functionality .
The reactivity of 1-(2-cyanoethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid can be explored through various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in drug development or material science .
The mechanism of action for compounds like 1-(2-cyanoethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid generally involves interaction with biological targets such as enzymes or receptors. For instance:
Quantitative structure–activity relationship studies often accompany these investigations to correlate structural features with biological activity .
The physical properties of 1-(2-cyanoethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid include:
Chemical properties include:
Data regarding melting point, boiling point, and specific reactivity profiles are often determined experimentally during synthesis and characterization phases .
1-(2-cyanoethyl)-5-phenyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: